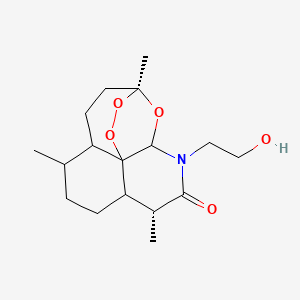
3,4,6-Tri-O-acétyl-2-azido-2-désoxy-D-galactose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose: is a chemically modified sugar derivative. It is primarily used in glycobiology research due to its unique structure, which includes an azido group and acetylated hydroxyl groups. This compound is a white or off-white crystalline solid with a molecular formula of C12H17N3O8 and a molecular weight of 331.28 g/mol .
Applications De Recherche Scientifique
Chemistry: 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose is used as an intermediate in the synthesis of complex carbohydrates and glycopeptides . It serves as a building block for the construction of oligosaccharides and glycoconjugates.
Biology: In glycobiology, this compound is utilized to study carbohydrate-protein interactions and the role of carbohydrates in biological processes . It is also used in the synthesis of glycosylated biomolecules for research purposes.
Medicine: The compound’s derivatives are investigated for their potential use in drug development, particularly in the design of glycosylated drugs and therapeutic agents .
Industry: 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose is employed in the production of specialized chemicals and materials, including fluorescent dyes and biolabels .
Mécanisme D'action
Target of Action
It is known that azido sugars like this compound are often used in the synthesis of glycopeptides and glycolipids , suggesting that its targets could be enzymes or receptors involved in these biochemical pathways.
Mode of Action
The 2-azido group in 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose acts as a latent amine . This group can be re-accessed by several reductive chemistries , allowing the compound to interact with its targets.
Biochemical Pathways
The compound plays an important role in α-selective glycosylations , which are crucial processes in the synthesis of glycopeptides and glycolipids . These molecules are involved in various biological functions, including cell-cell recognition and immune response.
Result of Action
Given its role in the synthesis of glycopeptides and glycolipids , it can be inferred that the compound may influence the structures and functions of these molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose typically involves the following steps:
Tri-O-acetylation: D-galactose undergoes a protection reaction where the hydroxyl groups at positions 3, 4, and 6 are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with potential scaling adjustments to accommodate larger quantities. The use of safer and more scalable azide transfer reagents, such as imidazole sulfonyl azide salts, has been demonstrated as an effective alternative to traditional methods .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The azido group in 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose can undergo substitution reactions to form amines or other derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reagents such as hydrogen sulfide or triphenylphosphine.
Glycosylation Reactions: The compound can participate in glycosylation reactions, where it acts as a donor in the formation of glycosidic bonds.
Common Reagents and Conditions:
Substitution: Sodium azide, imidazole sulfonyl azide salts.
Reduction: Hydrogen sulfide, triphenylphosphine.
Glycosylation: Various glycosyl acceptors and catalysts.
Major Products:
Amines: Formed from the reduction of the azido group.
Glycosides: Formed from glycosylation reactions.
Comparaison Avec Des Composés Similaires
2-Azido-2-deoxy-D-glucose: Similar structure but differs in the position of the azido group.
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactose: Another acetylated azido sugar with a different acetylation pattern.
Uniqueness: 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose is unique due to its specific acetylation pattern and the presence of the azido group at the 2-position. This configuration allows for selective reactions and applications in glycobiology and synthetic chemistry .
Propriétés
Numéro CAS |
83025-10-9 |
|---|---|
Formule moléculaire |
C₁₂H₁₇N₃O₈ |
Poids moléculaire |
331.28 |
Synonymes |
2-Azido-2-deoxy-D-galactose 3,4,6-Triacetate; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


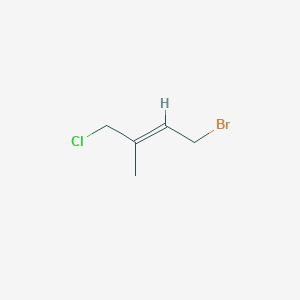
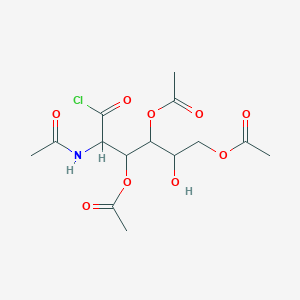
![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1141093.png)
![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester](/img/structure/B1141094.png)

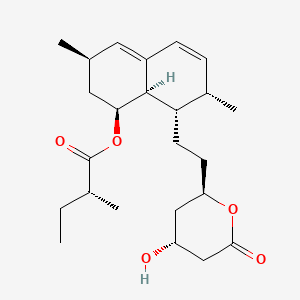
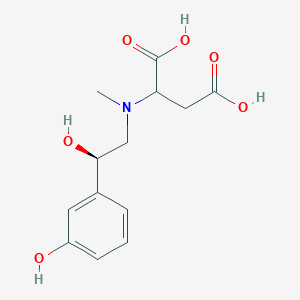
![1-(5-nitro-1,3-thiazol-2-yl)-3-[[4-(trideuteriomethoxy)phenyl]methyl]urea](/img/structure/B1141103.png)
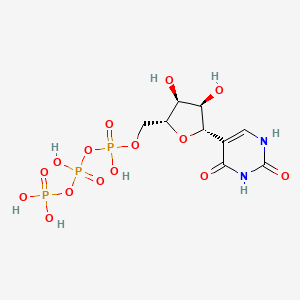
![(1S,9R)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141107.png)

![(1S,9R)-11-amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141109.png)
